4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
4H-Pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Mechanism of Action
Target of Action
The primary target of the compound 4H-Pyrazolo[3,4-d]pyrimidin-4-amine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway . The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth and proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The molecular and cellular effects of this compound’s action include significant alterations in cell cycle progression and the induction of apoptosis within cancer cells . This results in the inhibition of tumor growth and proliferation .
Biochemical Analysis
Biochemical Properties
4H-Pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other proteins and enzymes involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to reduced cell viability. It influences cell signaling pathways by inhibiting CDK2 activity, which in turn affects the expression of genes involved in cell proliferation and survival . Furthermore, this compound has been observed to alter cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its catalytic activity. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity over extended durations . Prolonged exposure to this compound can lead to degradation and reduced efficacy. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, beyond which the risk of toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. Additionally, this compound can influence the activity of enzymes involved in nucleotide biosynthesis, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Binding proteins can facilitate the localization and accumulation of this compound in specific tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its physicochemical properties, including solubility and lipophilicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its inhibitory effects on cell cycle progression and gene expression . The compound’s localization is essential for its role in modulating cellular processes and achieving therapeutic outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method starts with the reaction of phenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate to form ethyl 5-amino-1-phenyl-1H-pyrazolo-4-carboxylate. This intermediate undergoes cyclization with formamide to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which is then chlorinated using phosphorus oxychloride to produce 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to increase yield and reduce costs. Techniques such as one-flask synthesis, which combines multiple reaction steps into a single process, have been developed to streamline the production of pyrazolo[3,4-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazolo[3,4-d]pyrimidin-4-one.
Reduction: Formation of dihydropyrazolo derivatives.
Substitution: Introduction of different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents like phosphorus oxychloride or bromine.
Major Products:
Oxidation: Pyrazolo[3,4-d]pyrimidin-4-one.
Reduction: Dihydropyrazolo derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
4H-Pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a kinase inhibitor, making it valuable in studying cell signaling pathways.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs)
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness: 4H-Pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its potent kinase inhibitory activity and its versatility in undergoing various chemical reactions. Its ability to inhibit multiple kinases, including CDKs and EGFRs, makes it a valuable compound in cancer research and drug development .
Properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCPRYRLDOSKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062362 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-63-4, 20289-44-5 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2380-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-aminopyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-AZA-7-DEAZAADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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